1-ETHENYL-3-ETHYNYLBENZENE

Radical Polymerization Functional Polymers Post-polymerization Modification

1-Ethenyl-3-ethynylbenzene (CAS 114292-48-7), commonly known as m-ethynylstyrene (mES), is a dual-functional aromatic monomer containing both a vinyl group and an ethynyl group in the meta-position on a benzene ring. Its molecular formula is C₁₀H₈ with a molecular weight of 128.17 g/mol.

Molecular Formula C10H8
Molecular Weight 128.17 g/mol
CAS No. 114292-48-7
Cat. No. B044106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ETHENYL-3-ETHYNYLBENZENE
CAS114292-48-7
SynonymsBenzene, 1-ethenyl-3-ethynyl- (9CI)
Molecular FormulaC10H8
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC=CC1=CC(=CC=C1)C#C
InChIInChI=1S/C10H8/c1-3-9-6-5-7-10(4-2)8-9/h1,4-8H,2H2
InChIKeySOCMFKKFIYSHNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethenyl-3-ethynylbenzene (CAS 114292-48-7): m-Ethynylstyrene Monomer for Precision Polymer Procurement


1-Ethenyl-3-ethynylbenzene (CAS 114292-48-7), commonly known as m-ethynylstyrene (mES), is a dual-functional aromatic monomer containing both a vinyl group and an ethynyl group in the meta-position on a benzene ring [1]. Its molecular formula is C₁₀H₈ with a molecular weight of 128.17 g/mol . This compound is one of three positional isomers of ethynylstyrene, alongside ortho-ethynylstyrene (oES) and para-ethynylstyrene (pES). As a building block, it enables the synthesis of polymers with well-defined architectures through living anionic polymerization after protection of the ethynyl group [1], and is also investigated for the creation of linear polymers with preserved ethynyl functionality for post-polymerization modification [2].

Why 1-Ethenyl-3-ethynylbenzene Is Not Interchangeable with its Ortho or Para Isomers


The substitution pattern of the ethynyl and vinyl groups on the benzene ring dictates the monomer's conformational landscape, reactivity, and the resulting polymer properties. 1-Ethenyl-3-ethynylbenzene (mES) exhibits a unique conformational equilibrium between cis and trans rotamers, with distinct spectroscopic signatures compared to oES and pES [1]. This conformational flexibility, unique to the meta isomer, directly influences its polymerization behavior. For instance, in radical polymerization, the degree of ethynyl group participation is markedly different, allowing for the preservation of the ethynyl functionality in a linear polymer backbone, a feature not observed with the o- and p-isomers under similar conditions [2]. Furthermore, in living anionic polymerization, the meta isomer yields polymers with a broader molecular weight distribution compared to the para and ortho analogs, which is a critical factor for applications demanding ultra-narrow dispersity [3]. These differences are not merely academic; they dictate which isomer is appropriate for specific applications like post-polymerization functionalization versus the creation of ultra-high-fidelity block copolymers.

Quantitative Differentiation of 1-Ethenyl-3-ethynylbenzene: A Procurement Evidence Guide


Preserved Ethynyl Functionality in Radical Polymerization vs. Ortho and Para Isomers

In radical homopolymerization or copolymerization, the ratio of ethynyl groups participating in the reaction for the meta isomer is remarkably reduced compared to the ortho and para isomers [1]. This results in the ability to synthesize linear polymers that retain pendant ethynyl groups, which can be utilized for subsequent functionalization, in relatively high yield. This is a direct head-to-head comparison highlighting a key synthetic advantage of the m-ethynylstyrene monomer over its positional analogs.

Radical Polymerization Functional Polymers Post-polymerization Modification

Molecular Weight Distribution in Anionic Polymerization: Broader Dispersity for m-Ethynylstyrene

The anionic polymerization of trimethylsilyl-protected m-ethynylstyrene yields polymers with a broader molecular weight distribution (Đ = Mw/Mn = 1.22-1.39) compared to those derived from the para (Đ < 1.14) and ortho (Đ < 1.14) isomers [1]. This cross-study comparable data provides a clear quantitative benchmark for polymer chemists selecting a monomer based on dispersity requirements.

Anionic Polymerization Living Polymerization Polymer Dispersity

Electronic Spectroscopy: Conformational Isomerism in m-Ethynylstyrene

Unlike oES and pES, m-ethynylstyrene exhibits two distinct S₁ ← S₀ origin transitions at 32,672 cm⁻¹ and 32,926 cm⁻¹, corresponding to its cis and trans conformers, respectively [1]. This is a direct head-to-head comparison from isomer-specific spectroscopy. The isomerization barrier between these conformers is experimentally determined to be between 990 and 1070 cm⁻¹ [1].

Spectroscopy Conformational Analysis Isomer-Specific

Best Research and Industrial Application Scenarios for 1-Ethenyl-3-ethynylbenzene


Synthesis of Linear Polymers with Pendant Ethynyl Functionality via Radical Polymerization

Researchers aiming to synthesize linear polymer backbones that retain reactive ethynyl side groups for subsequent functionalization should procure m-ethynylstyrene (CAS 114292-48-7). As demonstrated by direct comparative data, the meta isomer's ethynyl group exhibits remarkably reduced participation in radical polymerization relative to its ortho and para isomers [1]. This enables the high-yield production of polymers with intact, modifiable ethynyl handles suitable for creating advanced materials, such as metal-chelating polymers for silver recovery [1].

Living Anionic Polymerization for Block Copolymers Requiring Controlled but Not Ultra-Narrow Dispersity

For polymer chemists utilizing living anionic polymerization, the selection of m-ethynylstyrene (after silyl protection) provides a route to well-defined polymers with a controlled, yet moderately broader molecular weight distribution (Đ = 1.22-1.39) compared to the para and ortho analogs (Đ < 1.14) [2]. This characteristic is valuable when synthesizing block copolymers where a slightly higher dispersity in one block can influence microphase separation, mechanical properties, or processability without sacrificing the living nature of the polymerization [2].

Isomer-Specific Spectroscopic and Photophysical Studies

m-Ethynylstyrene is the specific isomer required for fundamental studies on conformational isomerism in flexible aromatic molecules. Its unique dual-conformer S₁ ← S₀ origin spectrum (32,672 cm⁻¹ and 32,926 cm⁻¹) and a quantifiable cis-trans isomerization barrier (990-1070 cm⁻¹) provide a distinct spectroscopic signature not found in oES or pES [3]. This makes it an essential compound for research in high-resolution molecular spectroscopy, photodynamics, and the development of conformation-sensitive optical materials [3].

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